molecular formula C24H17Cl2N3O3 B11660803 2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B11660803
M. Wt: 466.3 g/mol
InChI Key: HLZFSWKSJVCPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes dichlorophenyl, methyl, nitrophenyl, and quinoline carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, 3-methylquinoline-4-carboxylic acid, and 4-methyl-3-nitroaniline. The synthetic route may involve:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Acylation: Formation of the carboxamide group.

    Coupling Reactions: Formation of the quinoline core and attachment of the substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of quinoline N-oxides.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Industrial Processes: Utilization as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide
  • 2-(2,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide

Uniqueness

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide is unique due to the presence of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of substituents in this compound provides distinct properties compared to its analogs, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H17Cl2N3O3

Molecular Weight

466.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(4-methyl-3-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H17Cl2N3O3/c1-13-7-9-16(12-21(13)29(31)32)27-24(30)22-14(2)23(17-10-8-15(25)11-19(17)26)28-20-6-4-3-5-18(20)22/h3-12H,1-2H3,(H,27,30)

InChI Key

HLZFSWKSJVCPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.